molecular formula C15H19NO3 B13733251 benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate

benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate

Cat. No.: B13733251
M. Wt: 261.32 g/mol
InChI Key: TXHBEOTYCFUFAS-KBPBESRZSA-N
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Description

Benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate is a chiral building block used in asymmetric synthesis. It is a compound with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . This compound is primarily used for research purposes in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate typically involves the reaction of benzyl chloroformate with (1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Scientific Research Applications

Benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate is utilized in several scientific research applications:

    Chemistry: As a chiral building block in asymmetric synthesis, it is used to create enantiomerically pure compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbamate group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(hydroxymethyl)carbamate
  • Benzyl N-(3-hydroxypropyl)carbamate
  • Benzyl N-(2,6-dichlorophenyl)carbamate
  • Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate

Uniqueness

Benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate is unique due to its chiral nature and the presence of both hydroxymethyl and carbamate functional groups. This combination allows for specific interactions in asymmetric synthesis and biological applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18)/t13-,14-/m0/s1

InChI Key

TXHBEOTYCFUFAS-KBPBESRZSA-N

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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